4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate
Description
Properties
IUPAC Name |
4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDHANTMHIRGW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with gamma-aminobutyric acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of gamma-aminobutyric acid receptors, thereby influencing neurotransmission and exhibiting potential neuroprotective effects .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- A butanoic acid backbone with a 2,4-dihydroxy-3,3-dimethylbutanoyl amide group at the 4-position.
- The (2R)-stereochemistry in the butanoyl moiety is critical for biological activity .
Comparison with Structurally Similar Compounds
Pantothenic Acid (Vitamin B5)
Chemical Identity :
Key Differences :
Research Findings :
3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic Acid
Chemical Identity :
Key Differences :
- Stereochemistry: (2S)-configuration in the butanoyl group, contrasting with the (2R)-form in pantothenic acid .
- Occurrence: Not a natural metabolite; detected only in individuals exposed to synthetic derivatives .
- Role : Part of the human exposome (lifetime environmental exposures) with unclear biological significance .
Calcium Salts of Pantothenic Acid Derivatives
| Compound | Calcium Salt CAS | Key Applications |
|---|---|---|
| Calcium Hopantenate | 17097-76-6 | Enhanced stability for nootropic formulations |
| Calcium DL-Pantothenate | 6381-63-1 | Dietary supplements and pharmaceuticals |
Physicochemical Differences :
- Calcium hopantenate has a molecular weight of 504.60 g/mol , while calcium-DL-pantothenate is lighter (476.53 g/mol) due to the shorter carbon chain .
- Both salts improve solubility for oral administration but differ in metabolic pathways due to structural variations .
Structural and Functional Analysis
Impact of Carbon Chain Extension
Stereochemical Sensitivity
- (2R)-stereoisomers are biologically active in both compounds, while (2S)-forms (e.g., HMDB0250782) are metabolically inert or xenobiotic .
Biological Activity
4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, particularly in the context of neurological disorders.
The molecular formula of this compound is , with a molecular weight of approximately 233.26 g/mol. The compound features a unique structure that combines elements of gamma-aminobutyric acid (GABA) and pantothenic acid, which may contribute to its biological effects .
Synthesis
The synthesis typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with gamma-aminobutyric acid (GABA) using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This method ensures the formation of the amide bond necessary for the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with gamma-aminobutyric acid receptors in the central nervous system. By modulating these receptors, the compound may influence neurotransmission and exhibit neuroprotective effects. Studies suggest that it could play a role in alleviating symptoms associated with neurological disorders such as Alzheimer’s disease by enhancing GABAergic activity .
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibition of acetylcholinesterase (AChE), an enzyme associated with neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions .
In Vivo Studies
In vivo assessments have indicated that this compound can cross the blood-brain barrier (BBB), which is crucial for its efficacy in treating central nervous system disorders. Toxicity studies have shown that it is well-tolerated at therapeutic doses, with no acute toxicity observed even at high concentrations .
Case Studies
A notable study evaluated the effects of this compound on animal models exhibiting symptoms akin to Alzheimer’s disease. The results indicated a marked improvement in cognitive performance and a reduction in behavioral deficits compared to control groups. The compound's ability to modulate neurotransmitter levels was highlighted as a key factor in these outcomes .
Comparative Analysis
The following table compares the biological activity of this compound with similar compounds:
Q & A
Basic: What are the recommended synthetic routes for 4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves coupling 2,4-dihydroxy-3,3-dimethylbutanoic acid with 4-aminobutanoate using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Protecting groups (e.g., silyl ethers for hydroxyl groups) may be required to prevent side reactions. Post-synthesis, purification via reversed-phase HPLC or column chromatography is critical to isolate the product. Purity validation should employ tandem techniques: 1H/13C NMR for structural confirmation (e.g., verifying amide bond formation at δ ~7.5–8.5 ppm) and HPLC-MS to assess purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1D (1H, 13C) and 2D (COSY, HSQC) NMR are essential for confirming the stereochemistry of the dihydroxy-dimethylbutanoyl moiety and the amide linkage. For example, the hydroxyl protons (δ 1.5–2.5 ppm) and methyl groups (δ 1.0–1.2 ppm) should show distinct splitting patterns .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., [M+H]+ at m/z 263.1) and detect fragmentation patterns.
- HPLC : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) for retention time consistency .
Advanced: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
Methodological Answer:
Contradictions often arise from variability in experimental conditions. To resolve these:
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and pathogen strains (e.g., S. aureus ATCC 25923 for antimicrobial tests).
- Dose-Response Curves : Compare EC50/IC50 values under controlled pH and temperature.
- Meta-Analysis : Pool data from multiple studies (e.g., marine-derived compound databases) to identify trends in activity .
- Mechanistic Studies : Employ transcriptomics or proteomics to elucidate target pathways (e.g., inhibition of CoA biosynthesis in microbial models) .
Advanced: What experimental designs are optimal for evaluating metabolic stability in in vitro models?
Methodological Answer:
- Hepatocyte Incubation : Incubate the compound with primary hepatocytes (human or rat) at 37°C under 5% CO2. Sample at 0, 15, 30, 60, and 120 minutes.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or glucuronidated derivatives).
- CYP Enzyme Inhibition Assays : Use recombinant CYP isoforms (e.g., CYP3A4) to identify metabolic pathways.
- Data Normalization : Express stability as half-life (t1/2) relative to control compounds (e.g., verapamil) .
Basic: What is the compound’s hypothesized role in biochemical pathways, and how can this be tested?
Methodological Answer:
The compound is structurally analogous to pantothenic acid (vitamin B5), suggesting involvement in Coenzyme A (CoA) biosynthesis. To test this:
- Enzyme Inhibition Assays : Incubate with pantothenate kinase (PanK) and measure ATP depletion via luminescence.
- Knockout Models : Use CRISPR-Cas9 to silence PanK in bacterial (E. coli) or mammalian cells and observe rescue with exogenous CoA .
- Isotopic Labeling : Track 13C-labeled compound incorporation into CoA using LC-MS .
Advanced: How can environmental degradation products of this compound be identified, and what are the implications for ecotoxicology studies?
Methodological Answer:
- Photolysis/Hydrolysis Studies : Expose the compound to UV light (254 nm) or aqueous buffers (pH 4–9) at 25–50°C.
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products (e.g., de-esterified or hydroxylated derivatives) via accurate mass (<5 ppm error).
- Ecotoxicological Assays : Test degradation products on Daphnia magna (acute toxicity) or algal growth inhibition (OECD 201).
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50) using software like EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
